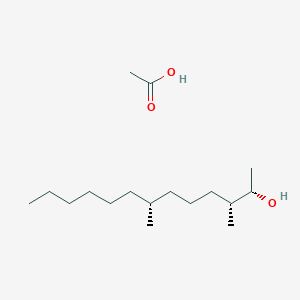
acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol is a compound that combines the properties of acetic acid and a specific stereoisomer of 3,7-dimethyltridecan-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol can be achieved through chiral synthesis methods. One approach involves the use of methyl-substituted chiral synthons in the synthesis of pine sawfly pheromones . The key steps include the transformation of esters into allyl halides via substituted cyclopropanols, followed by the application of specific reaction conditions to achieve the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of chiral synthesis and the use of specific reaction conditions can be scaled up for industrial applications, ensuring the production of the desired stereoisomer with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid [(1S,2S,3R,7R,9E,11E,14R,16R)-18-hydroxy-2-methoxy-7,14-dimethyl-5,13-dioxo-6,19-dioxabicyclo[14.3.0]nonadeca-9,11-dien-3-yl] ester .
- 2-{[(2S,3R,7R,13S)-2,7,13-Trihydroxy-3-(pentanoyloxy)octadecanoyl]amino}ethanesulfonic acid .
Uniqueness
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity, such as in the synthesis of chiral molecules and the study of stereoselective biochemical processes .
Properties
CAS No. |
163581-15-5 |
|---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol |
InChI |
InChI=1S/C15H32O.C2H4O2/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16;1-2(3)4/h13-16H,5-12H2,1-4H3;1H3,(H,3,4)/t13-,14-,15+;/m1./s1 |
InChI Key |
SUSBDSINFPKDEL-QRWISWEOSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O.CC(=O)O |
Canonical SMILES |
CCCCCCC(C)CCCC(C)C(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















